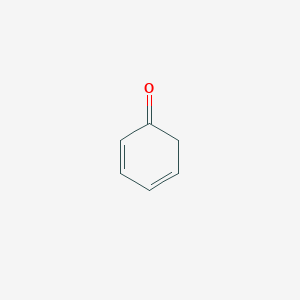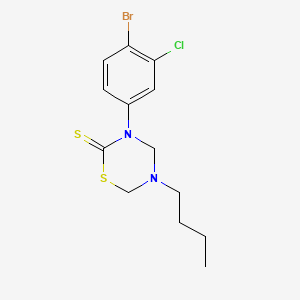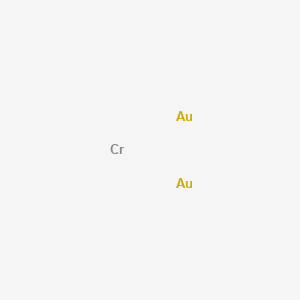
Chromium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium-gold compounds are unique materials that combine the properties of both chromium and gold. Chromium is a transition metal known for its high melting point and corrosion resistance, while gold is a noble metal prized for its conductivity and malleability. The combination of these two metals can result in compounds with interesting and valuable properties for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium-gold compounds can be synthesized through various methods, including co-precipitation, electrochemical deposition, and chemical vapor deposition. One common method involves the reduction of chromium and gold salts in an aqueous solution, followed by the co-precipitation of the resulting compounds. The reaction conditions, such as temperature, pH, and concentration of reactants, can significantly influence the properties of the final product.
Industrial Production Methods: In industrial settings, chromium-gold compounds are often produced through electrochemical deposition. This method involves the use of an electrolyte solution containing chromium and gold ions. By applying an electric current, the ions are reduced and deposited onto a substrate, forming a thin layer of the compound. This process is widely used in the electronics industry for the production of conductive coatings and connectors.
Chemical Reactions Analysis
Types of Reactions: Chromium-gold compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by the oxidation states of chromium and gold, as well as the presence of other elements or compounds.
Common Reagents and Conditions: Common reagents used in the reactions of chromium-gold compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, can also play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of chromium-gold compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce chromium oxides and gold oxides, while reduction reactions may yield elemental chromium and gold.
Scientific Research Applications
Chromium-gold compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions,
Properties
CAS No. |
12774-52-6 |
|---|---|
Molecular Formula |
Au2Cr |
Molecular Weight |
445.929 g/mol |
IUPAC Name |
chromium;gold |
InChI |
InChI=1S/2Au.Cr |
InChI Key |
XGTPSFFOBNJFEB-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
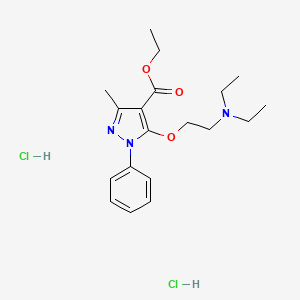
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
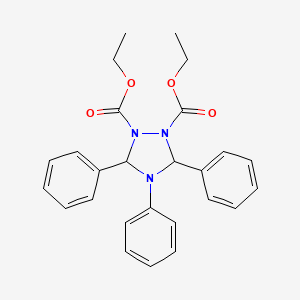
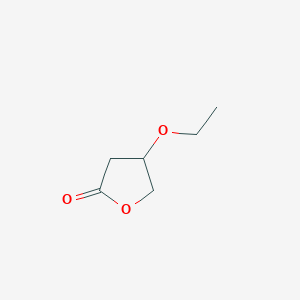
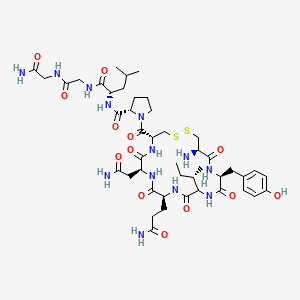

![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
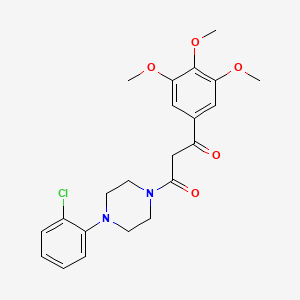
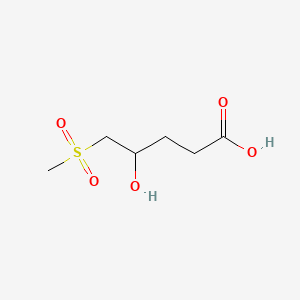
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
